molecular formula C12H13NO3 B125518 Methanone, (3-ethoxy-4,5-dihydro-5-isoxazolyl)phenyl-(9CI) CAS No. 155430-83-4

Methanone, (3-ethoxy-4,5-dihydro-5-isoxazolyl)phenyl-(9CI)

Katalognummer B125518
CAS-Nummer: 155430-83-4
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: CWICFGGMQADCEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

KRN5500 is a synthetic derivative of the spicamycin class of compounds, initially isolated from the bacterium Streptomyces alanosinicus. This compound has shown significant potential as a therapeutic agent, particularly in the treatment of chronic lymphocytic leukemia and multiple myeloma. KRN5500 is known for its unique mechanism of action and its ability to induce apoptosis in cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

KRN5500 is synthesized through a series of chemical reactions involving the modification of the spicamycin molecule. The synthesis involves the replacement of naturally occurring fatty acids with a tetradecadiene moiety. This modification enhances the pharmacological properties of the compound .

Industrial Production Methods

The industrial production of KRN5500 involves fermentation of Streptomyces alanosinicus to produce spicamycin, followed by chemical modification to obtain KRN5500. The fermentation process is optimized to maximize the yield of spicamycin, which is then subjected to a series of purification and chemical modification steps to produce KRN5500 .

Analyse Chemischer Reaktionen

Types of Reactions

KRN5500 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving KRN5500 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from the reactions involving KRN5500 include various metabolites that retain the core structure of the compound but have different functional groups. These metabolites can have different pharmacological properties and are studied for their potential therapeutic effects .

Wissenschaftliche Forschungsanwendungen

KRN5500 has a wide range of scientific research applications, including:

    Chemistry: KRN5500 is used as a model compound to study the chemical properties and reactions of spicamycin derivatives.

    Biology: In biological research, KRN5500 is used to study the mechanisms of apoptosis and cell death in cancer cells.

    Medicine: KRN5500 has shown promise as a therapeutic agent in the treatment of chronic lymphocytic leukemia and multiple myeloma. .

    Industry: KRN5500 is used in the pharmaceutical industry for the development of new cancer therapies.

Wirkmechanismus

KRN5500 exerts its effects by inhibiting protein synthesis and inducing apoptosis in cancer cells. The compound targets the endoplasmic reticulum and Golgi apparatus, disrupting protein processing and leading to cell death. KRN5500 activates caspase-8, caspase-9, and caspase-3, which are key enzymes in the apoptosis pathway. This leads to the cleavage of poly (ADP-ribose) polymerase and down-regulation of anti-apoptotic proteins like Mcl-1 .

Vergleich Mit ähnlichen Verbindungen

KRN5500 is compared with other spicamycin derivatives and similar compounds, such as:

    Spicamycin: The parent compound from which KRN5500 is derived. Spicamycin has similar properties but is less potent.

    Tunicamycin: Another spicamycin derivative that inhibits protein glycosylation but has different pharmacological properties.

    Bortezomib: A proteasome inhibitor used in the treatment of multiple myeloma. .

KRN5500 is unique in its ability to induce apoptosis through multiple pathways and its potential to overcome drug resistance in cancer cells. This makes it a valuable compound for further research and development in cancer therapy .

Eigenschaften

CAS-Nummer

155430-83-4

Molekularformel

C12H13NO3

Molekulargewicht

219.24 g/mol

IUPAC-Name

(3-ethoxy-4,5-dihydro-1,2-oxazol-5-yl)-phenylmethanone

InChI

InChI=1S/C12H13NO3/c1-2-15-11-8-10(16-13-11)12(14)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3

InChI-Schlüssel

CWICFGGMQADCEK-UHFFFAOYSA-N

SMILES

CCOC1=NOC(C1)C(=O)C2=CC=CC=C2

Kanonische SMILES

CCOC1=NOC(C1)C(=O)C2=CC=CC=C2

Synonyme

Methanone, (3-ethoxy-4,5-dihydro-5-isoxazolyl)phenyl- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.